molecular formula C15H23NO3S B5401460 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]azepane

1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]azepane

Cat. No. B5401460
M. Wt: 297.4 g/mol
InChI Key: CGVSTXCHBZCHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]azepane often involves reactions of sulfonyl azides with different organic substrates. Notably, studies have shown efficient synthetic pathways through reactions involving sulfonyl groups, demonstrating the versatility of these compounds in creating complex molecular architectures (Benati, Nanni, & Spagnolo, 1999).

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds is crucial for their reactivity and properties. Advanced techniques such as X-ray crystallography provide insight into the arrangement of atoms within the molecule, influencing its chemical behavior and interactions (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Sulfonyl groups play a significant role in chemical reactions, contributing to the molecule's reactivity and potential applications. Studies have explored various reactions, such as the formation of 1,4-disubstituted 1,2,3-triazoles and diazepines, showcasing the chemical versatility of these structures (Das, Dey, & Pathak, 2019), (Heo et al., 2020).

Physical Properties Analysis

The physical properties of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]azepane, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its role as an intermediate in chemical synthesis and materials science.

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for undergoing various chemical transformations, are central to understanding the utility and application range of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]azepane. Studies focusing on its reactions with azides, alcohols, and other functional groups provide valuable insights into its versatility and potential as a building block in organic synthesis (Tanaka et al., 2007).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also be of interest to investigate the reactivity of the sulfonyl group and the azepane ring in this context .

properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12-13(2)15(9-8-14(12)19-3)20(17,18)16-10-6-4-5-7-11-16/h8-9H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVSTXCHBZCHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.